7-Chloroquinoline-8-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

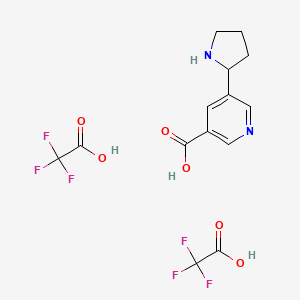

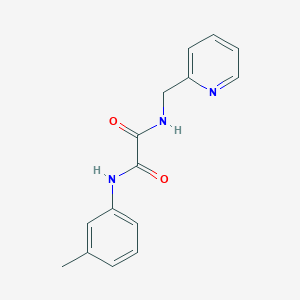

7-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-Chloroquinoline-8-carbaldehyde, often involves the use of α,β-unsaturated aldehydes . A study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . Another approach involves the magnesiation of 7-chloroquinoline under mild conditions, employing both batch and continuous flow conditions .

Molecular Structure Analysis

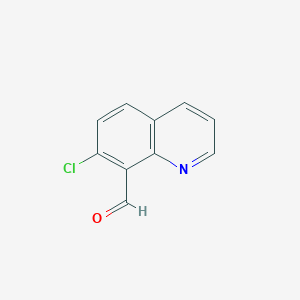

The molecular structure of 7-Chloroquinoline-8-carbaldehyde is derived from the quinoline structure, which is a bicyclic compound that consists of a benzene ring fused with a pyridine . The compound has a chloro group at the 7th position and a carbaldehyde group at the 8th position .

Chemical Reactions Analysis

The chemical reactions involving 7-Chloroquinoline-8-carbaldehyde are diverse. For instance, the carbaldehyde functional group can be transformed into nitriles using POCl3 and NaN3, which can subsequently be converted to amide using CH3CO2H and H2SO4 . Other reactions include the use of mixed lithium-magnesium intermediates, which are reacted with different electrophiles .

Applications De Recherche Scientifique

Medicinal Chemistry Research

Quinoline, which includes 7-Chloroquinoline-8-carbaldehyde, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It’s an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

Drug Development

The recent in vivo and in vitro screening reported by scientists is highlighted, which may pave the way for novel drug development . The functionalized derivatives of quinoline, such as 7-Chloroquinoline-8-carbaldehyde, could open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Industrial and Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It’s a vital scaffold for leads in drug discovery .

Construction of Heterocyclic Systems

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications have been recently cited in the literature . This includes the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

Biological and Pharmaceutical Activities

Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented . This suggests that 7-Chloroquinoline-8-carbaldehyde could also have potential biological and pharmaceutical activities.

Environmental Impact

The synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment have been highlighted . This suggests that 7-Chloroquinoline-8-carbaldehyde could play a role in developing more environmentally friendly synthesis procedures.

Safety and Hazards

The safety data sheet for a related compound, 7-Chloroquinoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Orientations Futures

Quinoline derivatives, including 7-Chloroquinoline-8-carbaldehyde, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on developing more efficient synthesis methods and exploring the biological activities of these compounds .

Mécanisme D'action

Target of Action

Quinoline motifs, to which this compound belongs, have been recognized for their broad spectrum of bioactivity . They are often used as a core template in drug design .

Mode of Action

Quinoline derivatives have been known to undergo substitution reactions at specific positions, which may influence their interaction with biological targets .

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biological and pharmacological activities .

Pharmacokinetics

The ADME properties of 7-Chloroquinoline-8-carbaldehyde suggest that it has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by various Log Po/w values, suggests that it has good membrane permeability . These properties could potentially impact the compound’s bioavailability.

Result of Action

Some quinoline derivatives have demonstrated antimalarial, antimicrobial, and anticancer activities .

Action Environment

The compound’s storage conditions suggest that it should be kept in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially affect its stability.

Propriétés

IUPAC Name |

7-chloroquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZMEPNMRCLGKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)C=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinoline-8-carbaldehyde | |

CAS RN |

1260759-71-4 |

Source

|

| Record name | 7-chloroquinoline-8-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2833268.png)

![1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2833269.png)

![N-(Cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2833270.png)

![rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate](/img/structure/B2833272.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)

![3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2833280.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2833282.png)